4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide
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Overview
Description
4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide: is a chemical compound with the following properties:
Molecular Formula: C17H16N4O3S
CAS Number: 459795-75-6
Molecular Weight: 356.406 g/mol
Preparation Methods
Synthetic Routes:: The synthetic routes for this compound are not widely documented. it is typically prepared through organic synthesis involving cyclization reactions. Unfortunately, specific details on the synthetic pathways remain scarce.
Industrial Production:: As of now, there is no established industrial-scale production method for this compound
Chemical Reactions Analysis
Reactivity::
Oxidation and Reduction:
Substitution Reactions: It could participate in substitution reactions, replacing functional groups.
Common Reagents: Reagents like oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) may be relevant.
Major Products: The products formed from these reactions would depend on the specific reaction conditions and substituents present.
Scientific Research Applications
Chemistry::
Chemical Probes: Researchers use this compound as a chemical probe to study biological processes.
Medicinal Chemistry: It may serve as a starting point for designing new drugs due to its unique structure.
Biological Studies: Scientists investigate its effects on cellular processes, protein interactions, and gene expression.
Drug Development: Its potential as a drug candidate warrants further exploration.
Pharmaceuticals: The compound’s pharmacological properties make it relevant for drug discovery.
Agrochemicals: It might find applications in crop protection or pest control.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.
Comparison with Similar Compounds
Properties
Molecular Formula |
C15H13N3O3S |
---|---|
Molecular Weight |
315.3 g/mol |
IUPAC Name |
4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)chromene-2-carboxamide |
InChI |
InChI=1S/C15H13N3O3S/c1-2-5-13-17-18-15(22-13)16-14(20)12-8-10(19)9-6-3-4-7-11(9)21-12/h3-4,6-8H,2,5H2,1H3,(H,16,18,20) |
InChI Key |
FCFHVRROXSFSBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
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